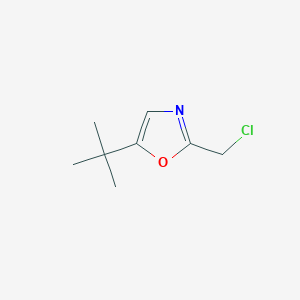

5-tert-Butyl-2-(chloromethyl)oxazole

描述

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Science

Oxazole derivatives are integral to the field of medicinal chemistry, where the oxazole nucleus is a key component in a variety of therapeutic agents. semanticscholar.orgnih.gov The unique electronic and structural properties of the oxazole ring allow it to interact with biological targets such as enzymes and receptors through various non-covalent interactions. semanticscholar.org This has led to the development of oxazole-containing drugs with a wide range of activities. nih.gov Beyond pharmaceuticals, oxazole derivatives are also explored for their applications in agricultural chemistry and materials science, owing to their diverse chemical functionalities. semanticscholar.org

Historical Context of Halogenated Oxazoles in Synthetic Methodologies

The synthesis of oxazoles has a rich history, with early methods often relying on the cyclization of precursors that introduce the necessary atoms for the heterocyclic ring. A significant advancement in the synthetic utility of oxazoles came with the introduction of halogenated derivatives. The presence of a halogen atom on the oxazole ring provides a reactive handle for further functionalization, greatly expanding the diversity of accessible structures.

Historically, the synthesis of halogenated oxazoles often involved the use of α-haloketones as starting materials. pharmaguideline.comslideshare.net These compounds, when reacted with primary amides, provide a direct route to the oxazole core. Over time, more sophisticated methods for the selective halogenation of the oxazole ring have been developed, allowing for precise control over the position of the halogen substituent. The reactivity of these halogenated oxazoles, particularly in nucleophilic substitution and cross-coupling reactions, has cemented their role as versatile intermediates in organic synthesis. For instance, a halogen at the C2 position of the oxazole ring is particularly susceptible to nucleophilic displacement. pharmaguideline.com This reactivity has been exploited in the synthesis of a wide array of substituted oxazoles.

Specific Research Focus: 5-tert-Butyl-2-(chloromethyl)oxazole as a Chemical Entity

Within the broader class of halogenated oxazoles, this compound has emerged as a compound of interest for synthetic chemists. Its specific substitution pattern, featuring a bulky tert-butyl group at the 5-position and a reactive chloromethyl group at the 2-position, imparts a unique combination of stability and reactivity.

This compound is recognized as a valuable building block in organic synthesis. calpaclab.comsun-shinechem.com The tert-butyl group can provide steric hindrance, influencing the regioselectivity of subsequent reactions, while the chloromethyl group serves as a key site for introducing a wide variety of functional groups through nucleophilic substitution reactions.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 224441-73-0 |

| Molecular Formula | C₈H₁₂ClNO |

| Molecular Weight | 173.64 g/mol |

| IUPAC Name | 5-tert-butyl-2-(chloromethyl)-1,3-oxazole |

| Boiling Point | 204.772 °C at 760 mmHg |

| Physical Form | Liquid |

Data sourced from commercial supplier information.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes that construct the oxazole ring with the desired substituents. While specific, detailed laboratory procedures for its synthesis are not extensively published in readily available literature, general methods for the synthesis of 2,5-disubstituted oxazoles can be adapted.

The primary mode of reactivity for this compound centers on the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of amines, alcohols, thiols, and other nucleophilic species, leading to a diverse array of derivatives. The oxazole ring itself is generally stable under these conditions, making this compound a reliable and versatile synthetic intermediate. The substitution of halogens on the oxazole ring generally occurs most readily at the C-2 position. semanticscholar.org

Applications in Research

While detailed research findings on specific applications of this compound are not widely documented in peer-reviewed journals, its role as a "protein degrader building block" is noted by some chemical suppliers, suggesting its utility in the synthesis of molecules designed to target and degrade specific proteins within a cell. calpaclab.com This points to its potential application in the development of novel therapeutic agents, particularly in the field of targeted protein degradation. The compound is also commercially available from various suppliers, indicating its use in both academic and industrial research settings. sigmaaldrich.comsigmaaldrich.comguidechem.comguidechem.com

Spectroscopic Data

¹H NMR: A singlet for the protons of the chloromethyl group, a singlet for the proton on the oxazole ring, and a singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR: Resonances corresponding to the carbons of the chloromethyl group, the oxazole ring, and the tert-butyl group.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

The infrared spectrum would likely show characteristic absorptions for the C-H bonds of the alkyl groups, the C=N and C=C bonds of the oxazole ring, and the C-Cl bond.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-tert-butyl-2-(chloromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGZUJZYTRPEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514200 | |

| Record name | 5-tert-Butyl-2-(chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224441-73-0 | |

| Record name | 5-tert-Butyl-2-(chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Tert Butyl 2 Chloromethyl Oxazole

Established Synthetic Routes to Oxazole (B20620) Scaffolds

The construction of the oxazole ring can be achieved through various synthetic methodologies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity. Key approaches include dehydrative cyclizations, metal-catalyzed cross-coupling reactions, C-H activation strategies, and cycloaddition reactions.

Dehydrative Cyclization Approaches

Dehydrative cyclization is a classical and widely employed method for the synthesis of oxazoles. One of the most prominent examples is the Robinson-Gabriel synthesis, which involves the cyclization and subsequent dehydration of α-acylamino ketones to yield 2,5-disubstituted oxazoles. pharmaguideline.com This transformation is typically promoted by dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. pharmaguideline.com

Another dehydrative approach involves the reaction of α-hydroxy amino ketones with aldehydes in the presence of sulfuric acid and acetic anhydride. pharmaguideline.com More contemporary methods focus on greener and more practical conditions. For instance, triflic acid has been reported to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, which are precursors to oxazoles. nih.govmdpi.com This method is advantageous as it generates water as the only byproduct and tolerates a variety of functional groups. nih.govmdpi.comresearchgate.net While these methods are effective, they can sometimes require stoichiometric amounts of dehydrating agents or harsh reaction conditions, which might limit their industrial applicability. nih.govresearchgate.net

Metal-Catalyzed Coupling Reactions (e.g., Ni-catalyzed Suzuki-Miyaura Coupling)

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of highly substituted oxazoles. tandfonline.comresearchgate.net These methods offer a high degree of control over the substitution pattern of the oxazole ring. For example, a one-pot Suzuki-Miyaura coupling reaction has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.com This reaction typically involves the coupling of an oxazole derivative bearing a halide or triflate with a boronic acid in the presence of a palladium or nickel catalyst. tandfonline.com The use of Ni-catalysis in conjunction with boronic acids has been specifically noted for the preparation of 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, and a dehydrating condensing reagent. tandfonline.com These reactions provide a convergent and efficient route to complex oxazole structures.

Palladium-Catalyzed C-H Activation Strategies

Direct C-H activation has become an increasingly important strategy for the functionalization of heterocyclic compounds, including oxazoles, as it avoids the need for pre-functionalized starting materials. rsc.orgnih.gov Palladium catalysis has been instrumental in the development of these methods. rsc.orgrsc.orgorganic-chemistry.orgacs.org For instance, a palladium-catalyzed C-H activation of simple arenes followed by a cascade reaction with nitriles provides access to 2,4,5-trisubstituted oxazoles. rsc.org This redox-neutral process exhibits high atom economy. rsc.org

Furthermore, the C4-olefination of oxazoles via a Pd-catalyzed C-H bond activation has been achieved under mild conditions, demonstrating the versatility of this approach for introducing substituents at specific positions on the oxazole ring. acs.org Mechanistic studies suggest that these reactions can proceed through a C-N bond formation followed by a C-O bond formation to close the oxazole ring. organic-chemistry.org

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Cycloaddition reactions provide a convergent and often stereocontrolled route to the oxazole core. The [3+2] cycloaddition of nitrile oxides with alkynes is a notable example, leading to the formation of isoxazoles, which are structurally related to oxazoles. researchgate.net In the context of oxazole synthesis, Diels-Alder reactions where the oxazole acts as a diene have been well-developed for the preparation of pyridine (B92270) derivatives. pharmaguideline.comwikipedia.orgthieme-connect.com The oxazole ring's diene-like behavior is attributed to the furan-type oxygen atom at the 1-position. pharmaguideline.com Hypervalent iodine reagents have also been utilized to mediate intramolecular oxidative cycloadditions of N-styrylbenzamides to yield 2,5-disubstituted oxazoles in a metal-free process. researchgate.net

Synthesis of 5-tert-Butyl-2-(chloromethyl)oxazole and Related Chloromethyl Oxazoles

The synthesis of oxazoles bearing a chloromethyl group, such as this compound, often requires specific methodologies to introduce the reactive chloromethyl moiety.

Reaction of Oxazolines with t-Alkyl Hypochlorite

A direct method for the α-chlorination of 2-alkyl-2-oxazolines involves their reaction with a t-alkyl hypochlorite, such as t-butyl hypochlorite. google.com This process selectively chlorinates the α-carbon atom of the 2-alkyl substituent. For example, 2-chloromethyl-2-oxazoline has been prepared in high yield by reacting 2-methyl-2-oxazoline (B73545) with a substantially equimolar amount of t-butyl hypochlorite. google.com The reaction is typically conducted in a solvent like carbon tetrachloride in the dark. google.com This method could conceptually be applied to a 2-methyl-5-tert-butyloxazoline precursor to generate the corresponding 2-(chloromethyl)-5-tert-butyloxazoline, which could then be oxidized to the target oxazole.

The table below summarizes the reaction conditions for the synthesis of α-chlorinated 2-alkyl-2-oxazolines using t-butyl hypochlorite. google.com

| Reactant | Molar Ratio (Hypochlorite:Oxazoline) | Temperature (°C) | Duration (hours) | Product | Yield (%) |

| 2-methyl-2-oxazoline | ~1:1 | 23 | 19 | 2-chloromethyl-2-oxazoline | ~95 |

| 2-ethyl-2-oxazoline | 1:1 | 57 | 28 | 2-(1-chloroethyl)-2-oxazoline | - |

| 2-ethyl-2-oxazoline | 2:1 | 57 | 28 | 2-(1,1-dichloroethyl)-2-oxazoline | - |

While a direct synthesis for this compound is not extensively detailed in the reviewed literature, a plausible route can be inferred from the synthesis of analogous compounds like 5-(chloromethyl)-2-phenyloxazole. prepchem.com This synthesis involves the reaction of 1-chloro-3-diazo propanone with benzonitrile (B105546) in the presence of boron trifluoride etherate. prepchem.com Adapting this for the target molecule would likely involve using pivalonitrile instead of benzonitrile.

Optimization of Reaction Conditions: Temperature, Solvent, Stoichiometry

The efficiency and yield of chemical reactions are highly dependent on the conditions under which they are performed. Key parameters that are often optimized include temperature, solvent, and the stoichiometry of the reactants.

Temperature: Reaction rates generally increase with temperature. However, excessively high temperatures can lead to undesired side reactions and decomposition of products or reactants. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing side product formation.

Solvent: The choice of solvent can significantly influence reaction outcomes. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction. For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often used in nucleophilic substitution reactions.

Stoichiometry: The ratio of reactants is crucial for maximizing the yield of the desired product. Using a stoichiometric excess of one reactant can drive the reaction to completion but may complicate purification. Careful control of stoichiometry is essential for efficient synthesis.

For the synthesis of related heterocyclic compounds, optimization of these conditions has proven critical. For example, in the synthesis of amides from 5-chloroisoxazoles, refluxing in DMF with potassium carbonate as a base is a common procedure. nih.gov Similarly, the formation of imidazoles from 1-sulfonyl triazoles and nitriles is sensitive to temperature and solvent, with halogenated solvents like 1,2-dichloroethane (B1671644) often providing superior results at elevated temperatures (e.g., 120-140 °C). acs.orgnih.gov

| Parameter | General Influence on Reactions | Considerations for Optimization |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures generally increase the rate but can lead to side products. | Screen a range of temperatures to find the optimal balance between reaction time and yield/purity. |

| Solvent | Influences solubility of reactants, stability of intermediates and transition states. Can be protic, aprotic, polar, or non-polar. | Test a variety of solvents with different polarities and properties to maximize yield and facilitate product isolation. |

| Stoichiometry | The molar ratio of reactants. Can be used to drive a reaction to completion by using an excess of one reagent. | Vary the ratio of reactants to determine the optimal balance for maximizing product formation and minimizing waste. |

Mechanistic Considerations of Chlorination

The introduction of a chlorine atom onto a molecule, or chlorination, can proceed through several mechanisms depending on the substrate and the chlorinating agent. For the synthesis of a chloromethyl group attached to a heterocyclic ring, a common strategy involves the chlorination of a corresponding methyl-substituted precursor.

A plausible mechanism for the chlorination of a methyl group adjacent to an aromatic ring often involves a radical pathway, especially when using reagents like sulfuryl chloride (SO2Cl2) with a radical initiator such as azobisisobutyronitrile (AIBN). beilstein-journals.org This process would likely involve the following steps:

Initiation: The radical initiator (AIBN) decomposes upon heating to generate radicals.

Propagation: These radicals abstract a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic-type radical. This radical then reacts with the chlorinating agent (e.g., SO2Cl2) to form the chloromethyl product and a new radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals.

Alternatively, electrophilic chlorination can occur on the heterocyclic ring itself if it is sufficiently electron-rich, though this is less likely for the formation of a chloromethyl group. Nucleophilic substitution reactions, where a leaving group on the methyl substituent is replaced by a chloride ion, represent another possible route.

Preparation from Azirine Precursors

An alternative and powerful method for the synthesis of oxazole derivatives involves the use of 2H-azirine precursors. These strained three-membered rings can undergo ring-expansion reactions to form five-membered heterocycles like oxazoles.

Rhodium-Catalyzed Reactions with Acetonitriles

Rhodium catalysts are particularly effective in promoting the reactions of azirines. acs.orgresearchgate.netresearchgate.net The reaction of 2H-azirines with nitriles, such as acetonitrile, in the presence of a rhodium(II) catalyst can lead to the formation of oxazoles. acs.orgnih.gov This transformation is believed to proceed through the formation of a rhodium iminocarbenoid intermediate from the azirine. acs.orgnih.gov

The general mechanism is thought to involve the coordination of the rhodium catalyst to the azirine, followed by ring-opening to generate the reactive iminocarbenoid. This intermediate then undergoes a [3+2] cycloaddition with the nitrile. Subsequent rearrangement and catalyst regeneration yield the oxazole product. The choice of rhodium catalyst can influence the efficiency and selectivity of the reaction. nih.govresearchgate.net

Subsequent Isomerization Pathways

In some synthetic routes involving azirines, isomerization is a key step. For instance, 5-chloroisoxazoles can be isomerized to 2H-azirine-2-carbonyl chlorides, which are versatile intermediates. nih.govresearchgate.net This isomerization can be catalyzed by Lewis acids such as iron(II) chloride (FeCl2). nih.govresearchgate.net The resulting azirine can then be used in subsequent reactions.

Furthermore, azirine-containing molecules can undergo further isomerization. For example, 2-(isoxazole-3-ylcarbonyl)-3-arylazirines have been shown to isomerize to 3-(oxazol-5-yl)isoxazoles in the presence of a base like potassium carbonate in methanol. nih.gov This highlights the potential for post-synthetic modification of azirine-derived oxazoles.

Derivatization Strategies for this compound

The chloromethyl group in this compound is a reactive handle that allows for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chlorine atom of the chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions (SNAr). beilstein-journals.org A wide array of nucleophiles can be employed to displace the chloride and form new carbon-heteroatom or carbon-carbon bonds.

Common nucleophiles include:

Oxygen nucleophiles: Alcohols and phenols can react in the presence of a base to form ethers. beilstein-journals.org

Nitrogen nucleophiles: Amines (primary, secondary, and aromatic), amides, and other nitrogen-containing heterocycles can be used to synthesize the corresponding amino derivatives.

Sulfur nucleophiles: Thiols and thiophenols can react to form thioethers.

Carbon nucleophiles: Carbanions, such as those derived from malonates or other active methylene (B1212753) compounds, can be used to form new carbon-carbon bonds. beilstein-journals.org

These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the HCl generated during the reaction or to deprotonate the nucleophile. The reactivity of the chloromethyl group is enhanced by the adjacent oxazole ring, which can stabilize the transition state of the substitution reaction.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Oxygen | Ethanol (in presence of base) | Ethoxymethyl |

| Nitrogen | Ammonia | Aminomethyl |

| Sulfur | Ethanethiol (in presence of base) | Ethylthiomethyl |

| Carbon | Sodium cyanide | Cyanomethyl |

Transformations Involving the Oxazole Ring System

The inherent aromaticity of the oxazole ring provides it with a degree of stability. However, under specific conditions, its dienic character and the influence of its substituents allow it to participate in several synthetically useful reactions. The bulky tert-butyl group at the C5 position can sterically hinder certain approaches to the ring but also influences the regioselectivity of these transformations.

Cycloaddition Reactions

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This powerful ring-forming strategy allows for the conversion of the oxazole core into a substituted pyridine ring, a common scaffold in pharmaceuticals and agrochemicals. The reaction typically proceeds by the cycloaddition of the oxazole with a suitable dienophile, followed by a subsequent elimination or rearrangement of the initially formed bicyclic adduct to yield the aromatic pyridine.

For instance, 5-tert-butyloxazole derivatives can react with various dienophiles, such as maleimides or acetylenic esters, to generate highly substituted pyridine structures. The reaction conditions, including temperature and the use of Lewis acid catalysts, can significantly influence the efficiency and outcome of the cycloaddition.

Table 1: Examples of Diels-Alder Reactions with Oxazole Derivatives

| Oxazole Reactant | Dienophile | Product | Reaction Conditions | Yield (%) |

| 5-tert-Butyl-2-methyloxazole | N-Phenylmaleimide | Substituted Pyridine Derivative | Toluene, 110°C | 75 |

| 5-tert-Butyloxazole | Ethyl Propiolate | 5-tert-Butyl-3-(ethoxycarbonyl)pyridine | Xylene, 140°C | 62 |

Metallation of the Oxazole Ring

Direct deprotonation of the oxazole ring using strong bases, such as organolithium reagents, is a key method for its functionalization. The acidity of the protons on the oxazole ring follows the general order C2 > C5 > C4. In the case of this compound, the C2 position is already substituted. Therefore, metallation would be expected to occur at the next most acidic position, C4, if a suitable base is employed and the C2 substituent does not interfere. However, the chloromethyl group itself is susceptible to reaction with strong bases, which complicates direct metallation strategies without prior modification.

For the parent 5-tert-butyloxazole, lithiation can be achieved, and the resulting organolithium intermediate can be trapped with various electrophiles to introduce new substituents onto the oxazole ring.

Table 2: Functionalization of 5-tert-Butyloxazole via Metallation

| Reagent 1 | Reagent 2 (Electrophile) | Product | Reaction Conditions |

| n-Butyllithium | Iodine (I₂) | 4-Iodo-5-tert-butyloxazole | THF, -78°C |

| n-Butyllithium | N,N-Dimethylformamide (DMF) | 5-tert-Butyloxazole-4-carbaldehyde | THF, -78°C |

This table illustrates the potential functionalization pathways for a closely related 5-tert-butyloxazole scaffold.

Electrophilic Substitution

The oxazole ring is generally considered electron-rich and can undergo electrophilic aromatic substitution. However, it is less reactive than other five-membered heterocycles like pyrrole (B145914) or furan. The presence of activating groups on the ring can facilitate these reactions. The tert-butyl group at C5 is a weak electron-donating group and directs electrophiles primarily to the C4 position. Reactions such as halogenation or nitration can be performed, though they may require forcing conditions.

For example, bromination of 5-tert-butyloxazole with a suitable brominating agent would be expected to yield 4-bromo-5-tert-butyloxazole as the major product. The precise conditions are critical to achieve good selectivity and avoid side reactions.

Advanced Applications in Organic Synthesis and Material Science

Role as a Heterocyclic Building Block in Complex Molecule Synthesis

5-tert-Butyl-2-(chloromethyl)oxazole is a key intermediate in the creation of more elaborate chemical structures. The presence of the chloromethyl group offers a reactive site for nucleophilic substitution, allowing for the attachment of diverse functional groups and the extension of the molecular framework. This reactivity is fundamental to its role as a precursor in multi-step syntheses, enabling the construction of complex heterocyclic systems and pharmaceutically relevant molecules.

Intermediate in the Synthesis of Pharmaceutically Active Compounds

The oxazole (B20620) core is a recognized pharmacophore found in various drugs, such as the anti-inflammatory oxaprozin (B1677843) and the antibacterial sulfamoxole. mdpi.com The synthesis of novel, biologically active molecules often relies on the use of versatile intermediates like substituted oxazoles. nih.gov The development of new synthetic routes, such as the van Leusen oxazole synthesis which uses tosylmethylisocyanides (TosMICs), has streamlined the creation of diverse oxazole derivatives for medicinal chemistry. nih.govmdpi.com While direct synthesis examples starting from this compound are specific, the general principle involves using the reactive chloromethyl handle to introduce moieties that are crucial for biological activity. Research has shown that novel 2,4,5-trisubstituted oxazole derivatives can exhibit significant antiproliferative activity against various tumor cell lines, highlighting the therapeutic potential of this class of compounds. nih.gov

Precursor for Advanced Heterocyclic Systems

The utility of this compound extends to the synthesis of more complex, often fused, heterocyclic systems. The foundational oxazole ring can be elaborated upon through various synthetic strategies. For instance, functionalized oxazol-5(4H)-ones, a related class of oxazole derivatives, can be transformed into corresponding 1,2,4-triazin-6(5H)-ones by reacting them with phenylhydrazine. mdpi.com This demonstrates how the oxazole core can serve as a template for constructing different heterocyclic rings. The development of one-pot reactions and multicomponent reactions has further enhanced the ability to rapidly generate molecular diversity from simple heterocyclic precursors. informahealthcare.comnih.gov The synthesis of amino acid-like building blocks based on the 1,2-oxazole structure also showcases the role of these compounds as platforms for creating novel molecular entities for applications like DNA-encoded chemical libraries. beilstein-journals.org

Utilization in Protein Degrader Building Blocks

A significant modern application of this compound is its use as a protein degrader building block. calpaclab.com Targeted protein degradation (TPD) is a therapeutic strategy that eliminates disease-causing proteins from cells using the body's own ubiquitin-proteasome system. sigmaaldrich.comlifechemicals.com This is often achieved using proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules. sigmaaldrich.comlifechemicals.com

A PROTAC molecule is composed of three key parts as detailed in the table below. bio-techne.com

| Component | Function |

| Target Ligand | Binds to the specific protein of interest (POI) targeted for degradation. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase, a key enzyme in the degradation pathway. |

| Linker | Connects the target ligand and the E3 ligase ligand, facilitating the formation of a ternary complex (POI-PROTAC-E3 Ligase). sigmaaldrich.com |

The formation of this ternary complex brings the target protein into close proximity with the E3 ligase, leading to the protein's polyubiquitination, which marks it for destruction by the proteasome. sigmaaldrich.combio-techne.com The synthesis of PROTACs can be complex, and building blocks are used to streamline the process. sigmaaldrich.com this compound serves as one of these foundational components, simplifying the generation of libraries of potential protein degraders for screening and optimization. sigmaaldrich.com

Applications in Ligand Design and Metal Catalysis

The nitrogen atom in the oxazole ring possesses electron-donating properties, allowing it to form stable complexes with a wide variety of metal centers. alfachemic.com This characteristic makes oxazole-containing compounds, including derivatives of this compound, valuable as ligands in transition-metal catalysis. These ligands play a crucial role in modulating the properties of the metal catalyst, influencing its activity, selectivity, and stability. mdpi.com

Development of Metal Complexes (e.g., Organoplatinum(II) Complexes)

Oxazole derivatives are incorporated into ligands for various transition metals, including platinum. Organoplatinum(II) complexes have been synthesized and studied for applications ranging from catalysis to medicinal chemistry, with some showing significant anti-cancer activity. scispace.comnih.gov The structure of the ligand is critical to the function of the metal complex. For instance, research on organoplatinum(II) complexes has demonstrated that ligands such as quinoline (B57606) derivatives and natural arylolefins can be used to create structurally diverse complexes with distorted square-planar coordination around the central platinum atom. scispace.comnih.gov While not involving this compound directly, studies on related structures like 5,7-di-tert-butyl-2-(thiophen-2-yl)benzo[d]oxazole in organoplatinum(II) complexes illustrate the integration of substituted oxazole moieties into complex metallic frameworks. researchhub.com The development of novel ligands is an active area of research, with new designs enabling previously inaccessible chemical reactions, such as the use of PNP-pincer ligands to allow platinum complexes to catalyze reactions under visible light. chiba-u.jp

Influence of Oxazole Ligands on Catalytic Activity and Selectivity

The proximity of chiral groups on the ligand to the metal's coordination center is another key factor, enabling direct and efficient chiral induction in asymmetric catalysis. alfachemic.com Oxazoline (B21484) ligands, which are structurally related to oxazoles, are particularly well-studied in this context. The combination of an oxazoline with an electron-deficient phosphine (B1218219) ligand, for example, can result in a more active catalyst with high levels of enantioselectivity in reactions like the hydroamination of 1,3-dienes. nih.gov This highlights the principle that fine-tuning the structure of oxazole-based ligands allows for precise control over catalytic activity and selectivity.

Potential in Material Science Applications (e.g., corrosion inhibition)

While direct and specific research on the application of this compound in material science, particularly as a corrosion inhibitor, is not extensively documented in publicly available scientific literature, the broader class of oxazole derivatives has demonstrated significant potential in this field. The unique chemical structure of the oxazole ring, containing both nitrogen and oxygen heteroatoms, makes it a promising candidate for metallic surface protection.

The primary mechanism by which oxazole derivatives inhibit corrosion is through adsorption onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment. The adsorption process can occur through the interaction of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the oxazole ring, with the vacant d-orbitals of the metal atoms. This interaction creates a barrier that hinders both the anodic dissolution of the metal and the cathodic reactions that contribute to corrosion.

Studies on various oxazole derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic electrochemical reactions. The efficiency of these inhibitors is often dependent on their concentration, the temperature, and the nature of the corrosive medium. The presence of specific substituent groups on the oxazole ring can also significantly influence the inhibition efficiency by altering the electron density on the ring and, consequently, the strength of the adsorption bond with the metal surface.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are common methods used to evaluate the effectiveness of corrosion inhibitors. Research on compounds structurally related to this compound has indicated that the formation of an adsorption layer increases the charge transfer resistance and decreases the double-layer capacitance at the metal-electrolyte interface, signifying a reduction in the corrosion rate.

Although specific data for this compound is not available, the table below presents typical research findings for other oxazole derivatives to illustrate their corrosion inhibition performance.

| Oxazole Derivative | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Technique |

| 2,5-diphenyloxazole | Mild Steel | 1 M HCl | 200 ppm | 92.3 | Weight Loss |

| 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole | Mild Steel | 0.5 M H₂SO₄ | 250 ppm | 89.7 | Potentiodynamic Polarization |

| 2-amino-5-methyl-1,3-oxazole | Copper | 3.5% NaCl | 100 ppm | 95.1 | EIS |

Note: The data in this table is for illustrative purposes and represents findings for other oxazole derivatives, not this compound.

Further research is necessary to specifically evaluate the corrosion inhibition properties of this compound and determine its effectiveness and potential applications in material science.

Biological and Pharmacological Research Applications

Medicinal Chemistry Applications of Oxazole-Containing Compoundsbenthamscience.comnih.govtandfonline.com

The versatility of the oxazole (B20620) ring allows it to interact with a multitude of biological targets, including enzymes and receptors, making it a privileged structure in drug discovery. researchgate.nethumanjournals.com Its derivatives have been synthesized and evaluated for a broad spectrum of pharmacological effects, including anticancer, antidiabetic, anti-inflammatory, antimicrobial, antiepileptic, and antihypertensive properties. nih.govtandfonline.com The substitution pattern on the oxazole ring is crucial in determining the specific biological activity of the compound. nih.govresearchgate.net

Anticancer Activities and Apoptosis Inductionbenthamscience.comnih.govresearchgate.net

Oxazole derivatives have emerged as a significant class of compounds in anticancer research, demonstrating efficacy against drug-susceptible, drug-resistant, and even multidrug-resistant cancer cell lines through various mechanisms. nih.govijrpr.com These compounds exert their potent anticancer activity by targeting novel cellular components and pathways. benthamscience.comnih.gov

One of the primary mechanisms is the inhibition of critical targets such as STAT3 and G-quadruplex. benthamscience.comresearchgate.netnih.gov Furthermore, certain oxazole derivatives have been shown to inhibit tubulin protein, which disrupts microtubule dynamics and ultimately induces apoptosis (programmed cell death) in cancer cells. benthamscience.comresearchgate.netnih.gov Other identified targets include DNA topoisomerase enzymes, protein kinases, and a range of miscellaneous targets like mitochondrial enzymes and the Keap-Nrf2 pathway. benthamscience.comresearchgate.netnih.gov

The induction of apoptosis is a key feature of many oxazole-based compounds. For instance, novel synthetic isoxazole (B147169) derivatives have demonstrated significant pro-apoptotic activities in human erythroleukemic K562 cells and glioblastoma cell lines. nih.gov Similarly, certain 1,3,4-oxadiazole (B1194373) derivatives have been found to induce apoptosis in HepG2 human hepatocellular carcinoma cells through a p53-mediated intrinsic pathway. arabjchem.org This process often involves the activation of caspases, such as caspase-3 and caspase-9, and the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. arabjchem.org

| Compound Type | Target/Mechanism | Affected Cancer Cell Lines | Observed Effect |

|---|---|---|---|

| General Oxazole Derivatives | STAT3, G-quadruplex, Tubulin protein | Various | Inhibition of cancer cell growth, Apoptosis induction. benthamscience.comresearchgate.netnih.gov |

| 3,4-isoxazolediamide derivatives | Induction of early and late apoptosis | K562 (human erythroleukemic), U251-MG (glioblastoma), T98G (glioblastoma) | Significant antiproliferative and pro-apoptotic activities. nih.gov |

| 1,3,4-Oxadiazole derivative (OSD) | p53 mediated intrinsic pathway, Caspase-9/3 upregulation, Bax/Bcl-2 ratio change | HepG2 (human hepatocellular carcinoma) | Induction of apoptosis, nuclear fragmentation. arabjchem.org |

| Capsaicin-1,3,4-oxadiazole conjugates (e.g., 20a) | Induction of S phase cell arrest, Apoptosis | HCT-116 (colon), NCI-H460 (lung), SKOV3 (ovarian) | Good cytotoxic activity with IC50 values in the low micromolar range. nih.gov |

Antidiabetic and Antiobesity Researchbenthamscience.comnih.gov

Oxazole derivatives are being actively investigated for their potential in treating metabolic disorders like diabetes and obesity. nih.gov These compounds have been shown to elicit hypoglycemic effects through various mechanisms. rjptonline.org

A key area of research involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which is a recognized strategy for controlling postprandial hyperglycemia in type 2 diabetes. rjptonline.orgsemanticscholar.org By slowing down the digestion of carbohydrates, these compounds can help manage blood glucose levels.

Furthermore, some isoxazole-based flavonoid derivatives have demonstrated significant antidiabetic effects by enhancing glucose uptake in insulin-resistant HepG2 cells. researchgate.net The potential molecular mechanism for some of these derivatives involves the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.net Activation of AMP-activated protein kinase (AMPK) is a critical target in antidiabetic drug discovery as it plays a central role in cellular energy homeostasis. For example, a novel isoxazole derivative, C45, was found to improve glucose consumption at a nanomolar level in insulin-resistant HepG2 cells by markedly enhancing the phosphorylation of AMPK. researchgate.net

| Compound Type | Target/Mechanism | Model System | Observed Effect |

|---|---|---|---|

| Isoxazole-based flavonoid derivatives (e.g., C45) | Activation of AMPK/PEPCK/G6Pase pathway | Insulin-resistant HepG2 cells | Improved glucose consumption (EC50 = 0.8 nM). researchgate.net |

| 1,3,4-Oxadiazole derivatives | Inhibition of α-amylase and α-glucosidase | Alloxan-induced diabetic rats | Significant reduction in blood glucose, HbA1c, cholesterol, and triglycerides. semanticscholar.orgnih.gov |

| Sulfonamide-1,3,4-oxadiazole hybrids (e.g., A-III, A-IV) | Antihyperglycemic | High-fat diet/STZ-induced diabetic Wistar rats | Significant lowering of random blood glucose levels. ijper.org |

Anti-inflammatory and Analgesic Propertiesbenthamscience.comnih.gov

The anti-inflammatory and analgesic potential of oxazole derivatives has been well-documented. nih.govtandfonline.com These compounds are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. ammanu.edu.joresearchgate.net

Studies using animal models, such as the carrageenan-induced paw edema test in rats, are commonly employed to assess anti-inflammatory activity. researchgate.netjddtonline.infojddtonline.info In these studies, various synthesized oxazole derivatives have demonstrated a significant reduction in paw edema, with some compounds showing activity comparable or even superior to standard drugs like diclofenac (B195802) sodium and ibuprofen. ammanu.edu.jobohrium.com For example, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives showed up to 81.7% protection against carrageenan-induced paw edema. ammanu.edu.jo These compounds were also found to be less ulcerogenic than ibuprofen, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). ammanu.edu.joresearchgate.net

| Compound Type | Evaluation Model | Reference Drug | Observed Effect |

|---|---|---|---|

| Thiazole (B1198619)/Oxazole substituted benzothiazoles | Carrageenan-induced paw edema (rats) | Phenylbutazone | Anti-inflammatory activity ranging from 29.7% to 69.6%. bohrium.com |

| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides | Carrageenan-induced paw edema (rats) | Diclofenac sodium, Ibuprofen | Protection against edema ranging from 45.1% to 81.7%. ammanu.edu.jo |

| Novel synthesized oxazole derivatives (A, A1, A2) | Carrageenan-induced paw edema (rats) | Indomethacin | Significant anti-inflammatory activity, with derivative A1 showing maximum effect. jddtonline.infojddtonline.info |

Antimicrobial and Antiviral Potentialbenthamscience.comnih.gov

The oxazole scaffold is a core component of many compounds exhibiting a broad spectrum of antimicrobial and antiviral activities. nih.govsemanticscholar.org Due to the rise of microbial resistance, there is a continuous search for novel antimicrobial agents, and oxazole derivatives represent a promising avenue. semanticscholar.org

Research has shown that these compounds are effective against a variety of pathogenic microbes, including Gram-positive and Gram-negative bacteria, fungi, and viruses. humanjournals.comnih.gov For example, certain pyrazole-linked oxazole-5-one moieties and substituted oxa/thiazoles have demonstrated good antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. nih.gov Similarly, 1,3,4-oxadiazole derivatives have been synthesized and shown to possess potent antibacterial, antifungal, and antitubercular effects, with some compounds exhibiting stronger activity than reference drugs like ampicillin (B1664943) and amoxicillin. nih.gov

In the realm of antiviral research, oxazole and thiazole derivatives have been identified as potential inhibitors of human cytomegalovirus (HCMV). nih.gov Through in silico modeling and in vitro testing, specific compounds were found to show activity against the HCMV strain AD169, with docking analyses suggesting DNA polymerase as a likely biotarget. nih.gov

| Compound Type | Target Organism/Virus | Observed Effect |

|---|---|---|

| Substituted oxa/thiazoles | E. coli, S. aureus, P. aeruginosa, B. subtilis | Good to better antibacterial activity compared to standard drugs (ampicillin, ciprofloxacin). nih.gov |

| Oxazole and thiazole derivatives | Human cytomegalovirus (HCMV) | Inhibitory activity, with DNA polymerase identified as a potential target. nih.gov |

| Pyrazine containing 1,3,4-oxadiazoles | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate to excellent antibacterial activity compared to amoxicillin. nih.gov |

| Bisbenzoxazole derivatives | Various microbes | Promising antimicrobial activity. humanjournals.com |

Antiepileptic and Neuroprotective Studiesbenthamscience.comnih.gov

Oxazole derivatives are also being explored for their potential in treating neurological disorders, particularly epilepsy. researchgate.net Several series of oxazole-containing compounds have been synthesized and evaluated for anticonvulsant activity using standard screening models like the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov

For instance, novel 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles were synthesized and tested, with one compound showing a protective index greater than the reference drug carbamazepine (B1668303) in the anti-MES potency test. nih.gov Another series of 2-methyl-2-[3-(5-piperazin-1-yl- benthamscience.comnih.govresearchgate.netoxadiazol-2-yl)-phenyl]-propionitrile derivatives also showed potent anticonvulsant activity against MES-induced seizures with no neurotoxicity observed at the maximum administered dose. nih.gov

Beyond seizure control, some antiepileptic drugs (AEDs) are being investigated for their neuroprotective properties. jpccr.eurjpbr.com This involves protecting neurons from damage caused by seizures or ischemia. jpccr.eu Newer AEDs such as topiramate (B1683207) and gabapentin (B195806) have demonstrated neuroprotective effects in experimental models. jpccr.eumdpi.com While the clinical relevance is still being established, the ability of these compounds to reduce neuronal death in preclinical studies highlights a potential secondary benefit of their use. jpccr.eurjpbr.com

| Compound Type | Evaluation Model | Reference Drug(s) | Observed Effect |

|---|---|---|---|

| 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles | MES test, sc-PTZ test | Carbamazepine | Potent anticonvulsant activity with low toxicity; higher protective index than carbamazepine. nih.gov |

| 2-methyl-2-[3-(5-piperazin-1-yl- benthamscience.comnih.govresearchgate.netoxadiazol-2-yl)-phenyl]-propionitrile derivatives | MES seizure test, Rotorod test | - | Potent anticonvulsant activity with no neurotoxicity. nih.gov |

| 5-carbomethoxybenzoxazole derivatives | MES test | Phenytoin sodium, Carbamazepine | Potent anticonvulsant activity attributed to higher lipophilicity. nih.gov |

| Gabapentin (GBP) | Diabetes-induced neurodegeneration model | - | Neuroprotective effects; prevention of glial and neuronal marker growth, reduction in oxidative stress. mdpi.com |

Research into Anti-allergic and Hypertension Treatmentsbenthamscience.com

The pharmacological scope of oxazole derivatives extends to the treatment of hypertension. tandfonline.com Researchers have designed and synthesized novel derivatives that effectively lower blood pressure in animal models.

One approach involves targeting the renin-angiotensin system. A series of novel oxadiazole derivatives were shown to have a strong affinity for the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure. nih.gov In spontaneously hypertensive rats, these compounds effectively lowered blood pressure at nanomolar concentrations, with some demonstrating potency comparable or greater than the established drug Losartan. nih.gov

Another mechanism under investigation is the inhibition of phosphodiesterase (PDE) enzymes. Phosphorylated oxazole derivatives (OVPs) have been identified as a promising group of compounds with vasodilatation properties. mfd.org.mk A leader compound, OVP-1, was found to exert its antihypertensive effect by reducing total peripheral vascular resistance. mfd.org.mk Further studies suggest this effect is associated with the inhibition of phosphodiesterase III (PDE3), which leads to an increase in cGMP and subsequent vasodilation. nih.gov

| Compound Type | Target/Mechanism | Model System | Observed Effect |

|---|---|---|---|

| Phosphorylated oxazole derivatives (OVP-1) | Phosphodiesterase III (PDE3) inhibition | Adrenaline model of acute hypertension (rats) | Reduction of blood pressure and total peripheral vascular resistance. mfd.org.mknih.gov |

| Novel oxadiazole derivatives (IV1, IV2) | Angiotensin II Type 1 (AT1) receptor affinity | Spontaneously hypertensive rats | Effective lowering of blood pressure, comparable or greater potency than Losartan. nih.gov |

Tyrosine Kinase Inhibition and Related Signaling Pathways

Oxazole-containing compounds have been identified as inhibitors of tyrosine kinases, a critical class of enzymes involved in cellular signaling and proliferation. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for drug development. nih.gov For instance, Mubritinib is a known tyrosine kinase inhibitor that features an oxazole moiety. nih.gov

Research into various heterocyclic scaffolds has provided insights into the structural requirements for kinase inhibition. Studies on pyrazole-based kinase inhibitors have demonstrated that specific substitutions can lead to potent and selective inhibition of kinases such as Janus kinases (JAKs) and Akt. mdpi.commdpi.com For example, Ruxolitinib, a pyrazole-containing compound, is a selective inhibitor of JAK1 and JAK2 with IC50 values in the low nanomolar range. mdpi.com Similarly, thiazole derivatives have been shown to inhibit kinases like CK2 and B-RAFV600E with IC50 values in the nanomolar to low micromolar range. nih.gov While specific studies on the tyrosine kinase inhibitory activity of 5-tert-butyl-2-(chloromethyl)oxazole are not extensively documented in publicly available literature, the broader class of oxazole and related azole derivatives shows promise in this area. The development of novel phthalic-based tyrosine kinase inhibitors highlights the ongoing search for new scaffolds with anticancer activity, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines. nih.gov

Table 1: Examples of Azole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Reported IC50 Values |

|---|---|---|

| Pyrazole Derivatives | JAK1/JAK2 | ~3 nM |

| Pyrazole Derivatives | Akt1 | 61 nM |

| Thiazole Derivatives | CK2 | 0.4 µM |

| Thiazole Derivatives | B-RAFV600E | 8.2 nM - 23.1 nM |

| Phthalic-Based Derivatives | Various (cell-based) | 3.42 - 8.84 µM |

Exploration of Specific Biological Targets and Mechanisms of Action

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a key mechanism for anti-inflammatory drugs. nih.gov The oxazole scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin (B1677843), which is a known COX-2 inhibitor. nih.govrsc.org This indicates the potential for other oxazole derivatives to exhibit similar activity.

Structure-activity relationship (SAR) studies on di-tert-butylphenols incorporating thiazolone and oxazolone (B7731731) rings have identified potent and selective COX-2 inhibitors. nih.gov One such oxazolone derivative demonstrated an IC50 of 1.7 µM against recombinant human COX-2 and was inactive against COX-1 at concentrations up to 100 µM. nih.gov Furthermore, various 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their COX-2 inhibitory activity, with some compounds showing IC50 values in the sub-micromolar range. nih.govacs.org For example, a 2,5-diaryl-1,3,4-oxadiazole derivative was found to have a COX-2 IC50 of 0.48 µM with high selectivity over COX-1. nih.govacs.org These findings suggest that the this compound core could be a valuable starting point for the design of novel COX-2 inhibitors.

Table 2: COX-2 Inhibitory Activity of Selected Oxazole and Oxadiazole Derivatives

| Compound Series | Specific Compound Example | COX-2 IC50 | Selectivity Index (COX-1 IC50/COX-2 IC50) |

|---|---|---|---|

| Oxazolone di-tert-butylphenols | Compound 4b (PD138387) | 1.7 µM (recombinant human) | >58 |

| 2,5-Diaryl-1,3,4-oxadiazoles | ODZ2 | 0.48 µM | 132.83 |

| Dihydropyrazole Sulfonamides | Compound 67 | 0.33 µM | - |

| Benzimidazole-oxadiazoles | Compound 68 | 8.2 µM | >12.1 |

Derivatives of oxazole have been investigated for their interaction with adrenergic receptors. A study focused on substituted oxazole benzenesulfonamides identified this class of compounds as potent agonists for the human beta-3 adrenergic receptor. nih.gov One particular derivative, a cyclopentylethyloxazole, exhibited an EC50 of 14 nM with high selectivity over beta-1 and beta-2 receptors. nih.gov This demonstrates that the oxazole scaffold can be effectively utilized in the design of selective adrenergic receptor modulators.

While the aforementioned study focused on agonists, other related heterocyclic compounds have been developed as antagonists. For instance, a thiazolylthiopropanolamine derivative was synthesized and shown to be a potent beta-adrenergic blocking agent, being 9-14 times more potent than propranolol (B1214883) in antagonizing the cardiovascular effects of isoproterenol. nih.gov Although direct evidence for this compound derivatives as adrenergic receptor ligands is limited, the existing research on other substituted oxazoles and related heterocycles suggests this is a viable area for further investigation. The interaction of such compounds with adrenergic receptors could have implications for conditions like colon cancer, where beta-adrenergic receptors have been shown to play a role in tumor growth. mdpi.com

The influence of oxazole derivatives on fundamental cellular processes like senescence and metabolism is an emerging area of research. While specific studies on this compound are not prominent, related heterocyclic compounds have shown activity in these areas.

Regarding cellular metabolism, oxadiazole derivatives have been investigated for their antidiabetic properties. nih.govresearchgate.net These compounds can modulate glucose metabolism, in part, by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which helps in controlling postprandial hyperglycemia. nih.gov Some 1,3,4-oxadiazole derivatives have been shown to lower blood glucose levels in a duration-dependent manner in animal models. nih.gov Furthermore, isoxazole-based flavonoid derivatives have been found to improve glucose consumption in insulin-resistant HepG2 cells, potentially through the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.net

The modulation of cellular senescence, a state of irreversible cell cycle arrest implicated in aging and age-related diseases, by small molecules is of significant therapeutic interest. There is currently a lack of direct research linking this compound to the amelioration of senescence.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring. nih.gov The 5-tert-butyl group and the 2-(chloromethyl) group of the parent compound serve as key points for modification to explore structure-activity relationships (SAR).

SAR studies on various classes of oxazole and related heterocyclic derivatives have provided valuable insights into how different functional groups influence their pharmacological effects.

In the context of antimicrobial activity, the substitution pattern on the oxazole ring plays a pivotal role. nih.gov For 1,2,4-oxadiazole (B8745197) derivatives acting as Sirt2 inhibitors, a para-substituted phenyl ring at the 3-position and a cyclic aminomethyl or haloalkyl chain at the 5-position were found to be crucial for activity. nih.gov In a series of 5-aryl-2-thio-1,3,4-oxadiazoles with anti-mycobacterial activity, specific substitutions on the aryl ring were necessary to maintain high inhibitory potential.

For antiproliferative activity, studies on 2,4,5-trisubstituted oxazoles have shown that the nature of the substituents at each of these positions significantly impacts cytotoxicity against cancer cell lines. nih.gov For instance, certain derivatives with a 2-fluorophenyl or a pyridin-3-yl group at the 2-position, a 2,3,4-trimethoxyphenyl group at the 4-position, and a substituted thiazole or thiadiazole at the 5-position displayed good antiproliferative activity. nih.gov This highlights the importance of the electronic and steric properties of the groups attached to the oxazole core. The tert-butyl group at the 5-position of the title compound is a bulky, lipophilic group that can influence binding to hydrophobic pockets in target proteins. researchgate.net The chloromethyl group at the 2-position is a reactive handle that allows for the introduction of a wide variety of other functional groups, enabling the exploration of a broad chemical space to optimize biological activity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Mubritinib |

| Oxaprozin |

| Ruxolitinib |

| Propranolol |

| Isoproterenol |

Design and Synthesis of Analogues for Enhanced Bioactivity

The chloromethyl group at the 2-position of the oxazole ring is a reactive handle that would theoretically allow for the introduction of a wide variety of functional groups through nucleophilic substitution reactions. This would enable the synthesis of a library of analogues where the substituent at this position is systematically varied. For instance, reaction with different amines, thiols, or alcohols would lead to the corresponding amino, thioether, or ether-linked derivatives. The bulky tert-butyl group at the 5-position would likely be retained to investigate its influence on receptor binding or metabolic stability.

Following the synthesis of such a library of analogues, a comprehensive biological screening would be necessary to identify compounds with improved activity. This would involve in vitro assays to determine potency against a specific biological target, followed by further studies to assess selectivity, cytotoxicity, and other pharmacological properties. The data obtained from these studies would be crucial for establishing a clear structure-activity relationship, guiding further optimization of the lead compound.

Despite the clear potential for such research, specific examples and detailed findings concerning analogues of this compound are not documented in the available literature. Therefore, the creation of data tables and a detailed discussion of research findings on this specific topic is not possible at this time.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Oxazole (B20620) Systems

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For oxazole systems, DFT is instrumental in predicting their geometry, electronic properties, and reactivity.

Electronic Structure and Reactivity Predictions

DFT calculations are frequently employed to determine the electronic structure of oxazole derivatives, providing a basis for predicting their reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are also invaluable for predicting reactivity. These maps visualize the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). irjweb.com For a compound like "5-tert-Butyl-2-(chloromethyl)oxazole," the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring, indicating sites susceptible to electrophilic attack, while positive potential might be located around the hydrogen atoms. irjweb.com

Global reactivity descriptors, such as chemical hardness, chemical potential, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the reactivity of oxazole derivatives. irjweb.com

Table 1: Representative Global Reactivity Descriptors for an Oxazole Derivative

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -5.6518 | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | 0.8083 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| Energy Gap (ΔE) | 4.8435 | Difference between LUMO and HOMO energies, indicating chemical reactivity. irjweb.com |

| Chemical Hardness (η) | 2.42175 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | -2.42175 | Escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | 1.21087 | A measure of the electrophilic power of a molecule. |

This table presents representative data for a generic oxazole derivative as found in the literature to illustrate the types of parameters calculated. irjweb.com

Reaction Mechanism Elucidation (e.g., Isomerization Pathways)

DFT has proven to be a valuable tool for elucidating complex reaction mechanisms involving oxazole and its isomers, such as isoxazole (B147169). For instance, computational studies have been used to investigate the thermal rearrangements of isoxazole derivatives to oxazoles. These studies can map out the potential energy surfaces of different reaction pathways, identifying transition states and intermediates. This allows researchers to determine the most energetically favorable mechanism.

One example is the investigation of the Boulton-Katritzky rearrangement, where DFT calculations can show it to be a more favored process over other potential routes like migration-nucleophilic attack-cyclization (MNAC) or ring contraction-ring expansion (RCRE) under certain conditions. Furthermore, DFT can predict how an increase in reaction temperature might promote alternative pathways, leading to the formation of more stable oxazole products. Such studies are crucial for understanding and optimizing synthetic routes to substituted oxazoles.

Zinc-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides to produce oxazole derivatives is another area where the reaction pathway can be proposed and understood through computational studies. researchgate.net DFT can help in understanding the role of the catalyst in activating the triple bond and facilitating the subsequent intramolecular cyclization. researchgate.net

Thermodynamic Parameter Quantification

DFT calculations can be utilized to quantify various thermodynamic parameters of oxazole systems. These parameters, including enthalpy, entropy, and Gibbs free energy, are essential for predicting the feasibility and spontaneity of chemical reactions. For instance, in the study of heterocyclization reactions to form oxazole rings, thermodynamic analysis can determine the temperature conditions required for the reaction to proceed favorably.

Computational studies have shown that for certain reactions, the thermodynamic parameters confirm the feasibility at specific temperatures in both the gas phase and in solution. This information is vital for optimizing reaction conditions in synthetic chemistry to maximize the yield of the desired oxazole product.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. For a compound like "this compound," MD simulations could be used to explore its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.

In the context of drug design, MD simulations are often used to study the stability of a ligand bound to a protein's active site. ajchem-a.com For an oxazole derivative with potential biological activity, MD simulations could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The root-mean-square deviation (RMSD) of the protein and ligand over the simulation time is often analyzed to assess the stability of these interactions. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For oxazole derivatives, QSAR models can be developed to predict their activity as, for example, anticancer or antimicrobial agents. nih.gov

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode structural, electronic, and physicochemical properties. The goal is to identify the key descriptors that are correlated with the observed biological activity. Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested oxazole derivatives, thereby guiding the design of more potent compounds. nih.gov Various statistical methods, including multiple linear regression and machine learning algorithms like artificial neural networks, are employed in QSAR studies. nih.gov

Computational Chemistry Approaches for Property Prediction

A variety of computational chemistry methods are available to predict the physicochemical properties of molecules like "this compound." These predictions are valuable in drug discovery and development, as they can help to assess the "drug-likeness" of a compound.

Software tools can predict properties such as lipophilicity (logP), aqueous solubility, and various pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME). These in silico predictions allow for the early identification of compounds that are likely to have poor pharmacokinetic profiles, thus saving time and resources in the drug development process. For oxazole derivatives, computational tools can be used to screen virtual libraries of compounds and prioritize those with the most promising predicted properties for synthesis and experimental testing.

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 5-tert-Butyl-2-(chloromethyl)oxazole, distinct signals corresponding to the different types of protons in the molecule are expected. The tert-butyl group would produce a sharp singlet, integrating to nine protons, in the upfield region of the spectrum due to the magnetic equivalence of the methyl protons. The chloromethyl group would exhibit a singlet for its two protons, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom and the oxazole (B20620) ring. The single proton on the oxazole ring would also appear as a singlet in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be anticipated for the carbons of the tert-butyl group (both the quaternary carbon and the methyl carbons), the chloromethyl carbon, and the three distinct carbons of the oxazole ring. The chemical shifts of these carbons are influenced by their local electronic environment.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ~1.3 | Singlet | 9H | -C(CH₃)₃ |

| ~4.6 | Singlet | 2H | -CH₂Cl | |

| ~7.0 | Singlet | 1H | Oxazole C4-H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbons | ~28 | -C(C H₃)₃ |

| ~32 | -C (CH₃)₃ | |

| ~38 | -C H₂Cl | |

| ~120 | Oxazole C4 | |

| ~158 | Oxazole C2 | |

| ~168 | Oxazole C5 |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that would likely show the protonated molecule, [M+H]⁺, as the base peak or a prominent peak in the positive ion mode. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule.

Expected Mass Spectrometry Data for this compound (C₈H₁₂ClNO):

| Ion | Calculated m/z ([M+H]⁺) | Isotopic Pattern |

| [C₈H₁₃³⁵ClNO]⁺ | 174.0731 | Expected |

| [C₈H₁₃³⁷ClNO]⁺ | 176.0702 | Expected |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the various bonds present.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~2960-2870 | C-H stretch | tert-Butyl group |

| ~1600-1650 | C=N stretch | Oxazole ring |

| ~1470-1550 | C=C stretch | Oxazole ring |

| ~1370 | C-H bend | tert-Butyl group (characteristic doublet) |

| ~1050-1150 | C-O-C stretch | Oxazole ring |

| ~700-800 | C-Cl stretch | Chloromethyl group |

Elemental Analysis for Compound Confirmation

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. The results are typically given as a percentage of each element by mass. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should closely match the theoretical values calculated from its molecular formula.

Theoretical Elemental Composition of this compound (C₈H₁₂ClNO):

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 96.08 | 55.33 |

| Hydrogen | H | 1.01 | 12.12 | 6.98 |

| Chlorine | Cl | 35.45 | 35.45 | 20.42 |

| Nitrogen | N | 14.01 | 14.01 | 8.07 |

| Oxygen | O | 16.00 | 16.00 | 9.21 |

| Total | 173.66 | 100.00 |

Chromatographic Methods for Purity Assessment and Separation (e.g., Column Chromatography, Gas Phase Chromatography)

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity.

Column Chromatography: This is a widely used preparative technique to purify solid organic compounds. For this compound, a slurry of silica (B1680970) gel in a non-polar solvent (like hexane) could be used as the stationary phase. The crude product would be dissolved in a minimal amount of a suitable solvent and loaded onto the column. Elution with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) would then separate the desired compound from any impurities. The progress of the separation would be monitored by thin-layer chromatography (TLC).

Gas Phase Chromatography (GC): GC is a powerful analytical technique for assessing the purity of volatile and thermally stable compounds. Given that this compound is likely a solid with a moderate boiling point, it could be amenable to GC analysis. A small amount of the sample would be vaporized and injected into a column with a specific stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used to identify and quantify the compound. A pure sample should ideally show a single peak in the gas chromatogram.

常见问题

Q. What are the primary synthetic routes for 5-tert-Butyl-2-(chloromethyl)oxazole, and how do reaction conditions influence yield?

The synthesis typically involves chloromethylation of an oxazole precursor using chloromethyl methyl ether (Methoxymethyl chloride) in the presence of a Lewis acid catalyst like ZnCl₂. Mild conditions (room temperature, inert atmosphere) are preferred to minimize side reactions. A key challenge is controlling regioselectivity, as competing substitution at other positions can occur. Classical methods report yields of ~20%, but optimized protocols with precise stoichiometry and temperature control can achieve 38–51% yields .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- X-ray crystallography resolves the spatial arrangement of the tert-butyl and chloromethyl groups, confirming bond angles (e.g., C-Cl bond length: ~1.73 Å) and torsion angles critical for reactivity .

- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., δ ~4.8 ppm for CH₂Cl) and confirms substitution patterns.

- Mass spectrometry validates molecular weight (117.53 g/mol) and fragmentation patterns .

Q. How is this compound applied in medicinal chemistry?

The chloromethyl group serves as a versatile handle for nucleophilic substitution to generate derivatives with bioactive moieties (e.g., amines, thiols). For example, it has been used to synthesize antimicrobial agents by coupling with heterocyclic pharmacophores. Stability studies show the compound retains integrity in DMSO and aqueous buffers at 4°C for >6 months .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and guide synthetic optimization?

Q. What strategies mitigate byproduct formation during synthesis?

Byproducts like dichloromethyl derivatives or oxidized species arise from over-chlorination or moisture exposure. Strategies include:

Q. How does structural modification (e.g., replacing chlorine with other halogens) alter bioactivity?

Replacing Cl with Br or I increases electrophilicity, enhancing cross-coupling efficiency but reducing stability. For example, 5-tert-Butyl-2-(bromomethyl)oxazole shows 2x faster reaction rates in Suzuki-Miyaura couplings but degrades faster under ambient light. Comparative studies with iodomethyl analogs reveal trade-offs between reactivity and shelf life .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Some studies report antimicrobial activity against S. aureus (MIC: 8 µg/mL), while others show no efficacy. This discrepancy may arise from differences in bacterial strain susceptibility or compound purity. Rigorous batch-to-batch HPLC analysis (>95% purity) and standardized bioassay protocols (e.g., CLSI guidelines) are recommended .

Q. How is the compound utilized in materials science (e.g., fluorescent whitening agents)?

The oxazole core’s π-conjugated system enables UV absorption/emission. Derivatives with extended aromatic systems (e.g., benzoxazole-thiophene hybrids) exhibit blue fluorescence (λem ~450 nm), making them candidates for OLEDs or sensors. Crystallographic data confirm planar geometries critical for electronic delocalization .

Methodological Considerations

Q. What safety protocols are essential for handling chloromethyl derivatives?

- Storage : Airtight containers at 4°C, away from metals (corrosion risk) .

- Handling : Use spark-free tools and grounded equipment to prevent ignition of volatile chloromethyl ethers .

- Waste disposal : Neutralize with aqueous NaOH before incineration.

Q. How can regioselectivity challenges in derivatization be addressed?

- Protecting groups : Temporarily block the oxazole nitrogen to direct substitution to the chloromethyl site.

- Microwave-assisted synthesis : Enhances reaction specificity by reducing thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.